molecular formula C13H14N2O2 B1452637 1-(2-Cyanophenyl)piperidine-3-carboxylic acid CAS No. 942474-51-3

1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No.: B1452637
CAS No.: 942474-51-3
M. Wt: 230.26 g/mol
InChI Key: DPCRZOIVBBSRNW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the molecular framework through systematic examination of proton and carbon environments. The aromatic region displays characteristic signals corresponding to the substituted benzene ring, with the ortho-cyano substitution pattern creating distinct chemical shift patterns that distinguish this compound from other regioisomers. The phenyl protons exhibit specific coupling patterns reflecting the electronic influence of both the cyano group and the nitrogen substituent.

The piperidine ring system contributes multiple signals in the aliphatic region, with the ring protons displaying characteristic multiplicities that reflect the chair conformation and axial-equatorial relationships. The proton at the 3-position bearing the carboxylic acid functionality appears as a distinctive multiplet, with chemical shift values influenced by the electron-withdrawing nature of the carboxyl group. The remaining methylene protons of the piperidine ring create complex multiplet patterns that provide detailed conformational information.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with the carbonyl carbon of the carboxylic acid appearing at characteristic downfield positions reflecting its electron-deficient nature. The cyano carbon exhibits a distinctive signal in the nitrile region, confirming the presence and positioning of this functional group. The aromatic carbons display typical chemical shift patterns for substituted benzene rings, with specific variations reflecting the electronic effects of the cyano and nitrogen substituents.

The integration patterns and coupling constants provide quantitative information about proton relationships and confirm the proposed molecular structure. Two-dimensional Nuclear Magnetic Resonance techniques could provide additional connectivity information, establishing through-bond and through-space relationships that further validate the structural assignments. The spectral data collectively confirm the complete molecular framework and support the proposed connectivity pattern established through other analytical methods.

Infrared Vibrational Mode Analysis

Infrared spectroscopic examination of this compound reveals characteristic vibrational modes that provide definitive identification of functional groups and molecular interactions. The carboxylic acid functionality contributes distinctive absorption bands, including the characteristic carbonyl stretch typically observed around 1700 cm⁻¹ and the broad hydroxyl stretch extending from approximately 2500-3300 cm⁻¹. These features serve as primary diagnostic markers for the presence and environment of the carboxylic acid group within the molecular framework.

The cyano group exhibits a characteristic nitrile stretch typically observed around 2200 cm⁻¹, providing unambiguous confirmation of this functional group's presence and establishing its specific chemical environment. The intensity and position of this absorption band reflect the electronic environment created by the ortho-substitution pattern on the benzene ring. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, creating a complex pattern that serves as a molecular identifier for this specific substitution pattern.

The piperidine ring system contributes characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with specific patterns reflecting the saturated heterocyclic framework. The carbon-nitrogen stretching vibrations of the tertiary amine within the piperidine ring create distinctive absorption features that distinguish this compound from similar structures lacking the nitrogen heteroatom. The bending vibrations of various carbon-hydrogen bonds throughout the molecule create a complex fingerprint region that provides additional structural confirmation.

The overall infrared spectrum creates a unique vibrational signature that enables rapid identification and distinguishes this compound from structural analogs. The combination of functional group-specific absorptions and molecular fingerprint features provides comprehensive structural confirmation and supports the proposed molecular architecture. These spectroscopic data correlate directly with the established molecular formula and structural assignments derived from other analytical techniques.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about molecular fragmentation pathways and structural relationships through systematic examination of ion formation and dissociation patterns. The molecular ion peak appears at mass-to-charge ratio 230, corresponding to the calculated molecular weight and confirming the proposed molecular formula C₁₃H₁₄N₂O₂. This parent ion serves as the foundation for understanding subsequent fragmentation processes and establishing connectivity relationships throughout the molecular framework.

The fragmentation pattern reveals characteristic losses associated with functional group cleavage, including the potential loss of the carboxylic acid functionality through decarboxylation processes. The cyano group may participate in specific fragmentation pathways that create diagnostic ion peaks, providing additional structural confirmation. The piperidine ring system contributes to fragmentation through ring-opening processes and substituent losses that generate characteristic ion fragments reflecting the heterocyclic framework.

Collision-induced dissociation studies could provide additional structural information through controlled fragmentation of selected precursor ions, creating detailed fragmentation maps that establish connectivity relationships. The aromatic portion of the molecule likely remains relatively stable during fragmentation, serving as a structural anchor for understanding decomposition pathways. The relative intensities of fragment ions provide information about the stability of various structural components and the preferred dissociation pathways.

The mass spectrometric data collectively support the proposed molecular structure and provide additional confirmation of the molecular formula and connectivity patterns. The fragmentation behavior reflects the specific structural features of this compound and enables differentiation from closely related analogs. These analytical results complement the nuclear magnetic resonance and infrared spectroscopic data to create a comprehensive structural characterization profile that unambiguously establishes the molecular identity and framework of this compound.

Properties

IUPAC Name

1-(2-cyanophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-8-10-4-1-2-6-12(10)15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCRZOIVBBSRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655713
Record name 1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-51-3
Record name 1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-(2-Cyanophenyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with the human GABA transporter 1 (GAT1), exhibiting complementary interactions within the active binding pocket

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate the blood-brain barrier and exhibit anticonvulsant activity without significantly altering cell viability. This indicates its potential use in neurological applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit or activate specific enzymes, leading to changes in gene expression. The compound’s interaction with the GABA transporter 1 (GAT1) is a key example of its molecular mechanism, where it binds within the active site and modulates neurotransmitter transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anticonvulsant activity, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in lysine metabolism and its conversion to pipecolic acid is of particular interest, as it serves as a precursor for several important microbial secondary metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its ability to permeate the blood-brain barrier highlights its potential for neurological applications. The compound’s localization and accumulation within specific tissues are crucial factors that determine its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Biological Activity

1-(2-Cyanophenyl)piperidine-3-carboxylic acid is a compound characterized by its unique structure, which includes a piperidine ring and a cyano group. This compound has garnered interest in various biological contexts, particularly in relation to its potential therapeutic applications. The following sections will explore its biological activity, mechanisms, and relevant studies.

Chemical Structure

The molecular formula of this compound is C13_{13}H14_{14}N2_2O2_2 with a molecular weight of 230.27 g/mol. Its structure can be described as follows:

  • Piperidine Ring : A six-membered nitrogen-containing ring.
  • Carboxylic Acid Group : Present at the 3rd position of the piperidine.
  • Cyano Group : Attached to the 2nd carbon of a phenyl ring.

Research has indicated that compounds similar to this compound may interact with various biological targets, including:

  • Histone Methylation : Compounds with a similar structure have been shown to affect arginine methylation, which is crucial for gene expression regulation. For instance, analogues tested in vitro have shown dose-dependent effects on enzyme activity related to methylation processes .
  • Receptor Modulation : The compound's potential role as a ligand for histamine H3 and sigma receptors suggests it could influence pain pathways and neuropharmacological responses .

Case Studies and Research Findings

Although direct studies on this compound are sparse, insights can be drawn from related research:

  • Histone Methylation Studies :
    • In experiments involving various derivatives, compounds were assessed for their ability to enhance or inhibit methylation of histones. Some derivatives showed increased methylation activity at specific concentrations, indicating potential for epigenetic modulation .
  • Receptor Activity :
    • Research on dual-targeting compounds has highlighted the importance of receptor selectivity in therapeutic efficacy. Compounds similar to this compound have demonstrated promising results in modulating pain sensation through their action on sigma receptors .

Data Table: Comparative Biological Activities

Compound NameActivity DescriptionIC50 (µM)
This compoundPotential histone methylation enhancerNot specifically tested
Related Piperidine DerivativeEnhanced H3 methylation at low concentrations50 µM
Sigma Receptor LigandModulates pain pathwaysVaries by study

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the compound "1-(2-Cyanophenyl)piperidine-3-carboxylic acid." However, the search results do provide some related information that may be relevant:

  • Chemical Information: "this compound" is listed among laboratory chemicals . This suggests it is a chemical compound used in laboratory settings, but the exact applications are not specified in the search results. PubChem also lists the compound with its identifiers and properties .
  • Piperidine Derivatives in Pain Treatment: One study explores piperidine-based compounds as ligands for histamine H3 and sigma-1 receptors, which are relevant in the treatment of pain . The study mentions the importance of the piperidine moiety for dual H3/σ1 receptor activity . While this study doesn't directly discuss "this compound," it indicates that piperidine derivatives can have applications in developing analgesics .
  • Carboxylic Acid: The search results mentions that "this compound" is a carboxylic acid .

Comparison with Similar Compounds

Key Findings :

  • Pyridine-3-carboxylate derivatives (e.g., ) show specific elastase inhibition due to optimal hydrogen bonding with the enzyme’s active site .
  • Furylmethyl substituents () improve GST inhibition compared to bulkier groups, likely due to enhanced hydrophobic interactions and conformational flexibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility/Salt Form Reference
1-(2-Cyanophenyl)piperidine-3-carboxylic acid C₁₃H₁₄N₂O₂ 230.26 g/mol Free acid
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid HCl C₁₆H₂₄ClNO₂ 297.82 g/mol Hydrochloride salt
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid diHCl C₁₂H₁₆Cl₂N₂O₂ 313.18 g/mol Dihydrochloride salt

Key Findings :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays .
  • The free acid form of this compound may require formulation adjustments for bioavailability .

Preparation Methods

Starting Materials and Key Intermediates

A common approach begins with 3-piperidine formamides or their salts, which serve as precursors for the 3-carboxylic acid moiety after hydrolysis. The 2-cyanophenyl group is introduced via substitution or coupling reactions on the nitrogen atom of the piperidine ring.

Hydrolysis and Chiral Resolution

One patented method (CN106831540A) describes a process where 3-piperidine formamides or their hydrochloride salts are reacted in concentrated hydrochloric acid at 60–65 °C for approximately 3 hours. This step hydrolyzes the formamide to the corresponding 3-piperidine carboxylic acid salt. Importantly, this reaction simultaneously achieves chiral resolution, enriching the (S)-enantiomer without the need for external chiral resolving agents.

  • The hydrochloric acid concentration ranges from 28–35% w/w.
  • The mass-to-volume ratio of 3-piperidine formamide hydrochloride to acid is approximately 1:4.
  • After hydrolysis, the reaction mixture is cooled to 15–20 °C and stirred for 6 hours to complete crystallization of the acid salt.

Conversion to Free Acid and Purification

The acid salt is then converted to free 1-(2-Cyanophenyl)piperidine-3-carboxylic acid by basification with a cold (5–10 °C) alkali solution, typically potassium hydroxide dissolved in methanol. The pH is adjusted to 6.5–7.5 to precipitate the free acid.

  • The alkali solution is prepared with a potassium hydroxide to sodium hydroxide ratio of about 1:4 in methanol.
  • The mixture is concentrated under reduced pressure below 30 °C to avoid racemization.
  • The crude acid is purified by dissolution in methanol, followed by filtration and precipitation using ethanol or an ethanol/petroleum ether mixture (1:1 volume ratio).
  • The final product is dried at 60–65 °C to yield a white solid with high enantiomeric excess (typically >96% ee) and purity (>98% by HPLC).

Representative Reaction Conditions and Yields

Step Conditions Notes Yield (%) Enantiomeric Excess (ee)
Hydrolysis of formamide salt Conc. HCl (28–35%), 60–65 °C, 3 h Chiral resolution occurs 75–99% (S)
Basification and isolation KOH/NaOH in MeOH, 5–10 °C, pH 6.5–7.5 Avoid racemization, careful pH control 39–67% 96–99%
Purification Recrystallization from EtOH/petroleum ether Enhances purity and ee >98% (HPLC-ELSD)

Analytical Characterization

The purified compound is characterized by:

  • High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) showing >98% purity.
  • Proton nuclear magnetic resonance (1H NMR) confirming the expected chemical shifts for the piperidine ring and aromatic protons.
  • Enantiomeric excess determination by chiral HPLC or other chiral analytical methods.

Advantages of the Described Preparation Method

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2-Cyanophenyl)piperidine-3-carboxylic acid with high enantiomeric purity?

  • Methodological Answer: A multi-step synthesis involving piperidine ring formation followed by cyanophenyl substitution is commonly employed. Key steps include:

  • Cyclization: Use a Buchwald-Hartwig amination or reductive amination to construct the piperidine core.
  • Functionalization: Introduce the 2-cyanophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Chiral Resolution: Employ chiral catalysts (e.g., BINAP ligands) or enzymatic resolution to isolate enantiomers.
  • Purification: Recrystallization in ethanol/water or preparative HPLC to achieve >95% purity.
  • Validation: Confirm enantiopurity via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm and cyanophenyl aromatic signals at δ 7.3–8.0 ppm) .
  • Mass Spectrometry (LC-MS): Confirm molecular weight (MW: ~260 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR): Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) groups.
  • X-ray Crystallography: For absolute stereochemical determination if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use respiratory protection if dust is generated.
  • Ventilation: Work in a fume hood to avoid inhalation of particulates.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer:

  • Standardized Testing: Measure solubility in DMSO, water, and ethanol at 25°C using a shake-flask method with HPLC quantification.
  • pH-Dependent Studies: Assess solubility across pH 2–8 (simulating physiological conditions) using phosphate buffers.
  • Data Cross-Validation: Compare results with PubChem datasets (if available) and replicate experiments in triplicate to identify outliers .

Q. What strategies optimize metabolic stability studies for this compound in preclinical models?

  • Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes or hepatocytes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening: Use fluorescent probes (e.g., CYP3A4) to assess enzyme interactions.
  • Metabolite Identification: Employ high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or enzymes).
  • QSAR Modeling: Train models on datasets of similar piperidine analogs to predict logP, pKa, and bioactivity.
  • MD Simulations: Assess conformational stability in aqueous or lipid bilayers (e.g., GROMACS). Validate predictions with in vitro IC50 assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity under acidic conditions?

  • Methodological Answer:

  • Controlled Stability Studies: Expose the compound to HCl (0.1–1 M) at 25–50°C. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products).
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) under each condition.
  • Mechanistic Probes: Use isotopic labeling (e.g., 13C-carboxylic acid) to track reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Cyanophenyl)piperidine-3-carboxylic acid
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1-(2-Cyanophenyl)piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.